![molecular formula C12H12ClNO2 B2409836 4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole CAS No. 303985-56-0](/img/structure/B2409836.png)
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that likely contains a chlorophenoxy group and an oxazole ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . Chlorophenoxy compounds are often used in the synthesis of herbicides and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole” were not found, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, ether linkages, and heterocyclic components . The presence of the chlorophenoxy group suggests potential for interesting electronic effects and interactions.
Chemical Reactions Analysis
The compound, due to the presence of the oxazole ring and the chlorophenoxy group, might be involved in various chemical reactions. For instance, oxazoles can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chlorophenoxy group might influence the compound’s polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
- Mitigation Strategies : Application of plant growth regulators (such as 24-epibrassinolide, gibberellin, and phthalanilic acid) can alleviate MCPA-Na toxicity and maintain cotton yield. Specific treatments vary based on growth stages .
- Adsorbent : An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH2 has been synthesized. It effectively removes MCPA from aqueous solutions, demonstrating promising potential for water treatment .
- Study : Research has explored the influence of UV radiation on the spectral properties of MCPA. Further details and findings are available in the referenced study .
- H2O2 Concentration : Researchers have estimated H2O2 concentration using a standard curve prepared from known concentrations of H2O2. This evaluation contributes to understanding MCPA’s environmental impact .
Herbicide and Crop Protection
Adsorption and Removal from Water
Spectral Properties under UV Radiation
Toxicity Evaluation and Environmental Risk Assessment
Mecanismo De Acción
Target of Action
It is structurally similar to the compound cts-1027, which targets collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling and embryonic development.
Mode of Action
Compounds with similar structures, such as mcpa, act as auxins, which are growth hormones that naturally exist in plants . They induce rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
Similar compounds like mcpa are known to affect the auxin signaling pathway in plants
Pharmacokinetics
It was found to have good oral bioavailability, with its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) being key predictors .
Result of Action
Similar compounds like mcpa have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
MCPA was found to have negative impacts on non-target aquatic plants, indicating that environmental factors can influence its action and efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHHPMOHNLHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
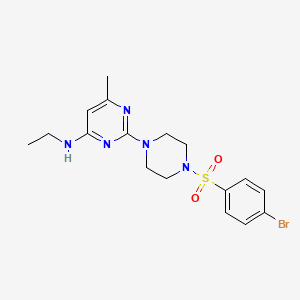
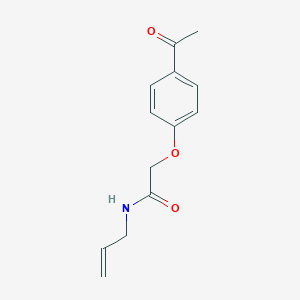
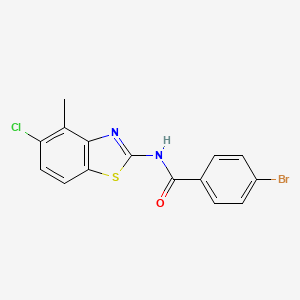
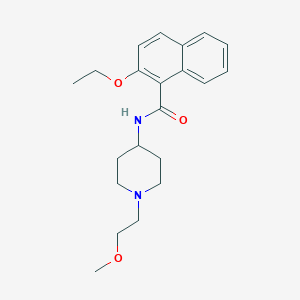
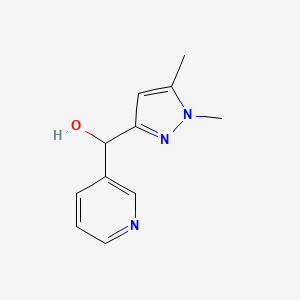
![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)